Desmethyl Rivastigmine-d6 L-Tartrate
Description
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Properties
Molecular Formula |
C₁₇H₂₀D₆N₂O₈ |
|---|---|
Molecular Weight |
392.43 |
Synonyms |
N,N-Dimethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate; Dimethylcarbamic Acid m-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Desmethyl Rivastigmine-d6 L-Tartrate
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a convergent synthetic pathway for Desmethyl Rivastigmine-d6 L-Tartrate. This isotopically labeled derivative of Desmethyl Rivastigmine, a primary metabolite of the Alzheimer's disease therapeutic Rivastigmine, is an essential internal standard for pharmacokinetic and metabolic studies. The synthesis is strategically designed to introduce two separate deuterated methyl (d3) groups, achieving a stable d6-label on the final molecule, identified as (S)-3-[1-(methyl-d3-amino)ethyl]phenyl N-ethyl-N-(methyl-d3)carbamate. This guide details the rationale behind the synthetic strategy, including the preparation of key chiral and deuterated intermediates, and provides robust, step-by-step protocols for each critical transformation. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental choices and process optimization.
Introduction and Strategic Overview
Rivastigmine is a well-established acetyl- and butyrylcholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its primary active metabolite, Desmethyl Rivastigmine (NAP 226-90), results from the N-demethylation of the dimethylaminoethyl side chain. To accurately quantify the parent drug and its metabolite in biological matrices, stable isotopically labeled internal standards are indispensable.
This guide delineates a robust synthetic route to this compound. The "d6" designation refers to the incorporation of six deuterium atoms. Our proposed strategy achieves this by introducing two separate methyl-d3 groups: one on the side-chain amine and the other on the carbamate nitrogen. This approach ensures high isotopic purity and stability, which are critical for its application in mass spectrometry-based bioanalysis.
The overall synthetic strategy is convergent, involving the independent synthesis of two key building blocks: the chiral amino phenol core, (S)-3-(1-aminoethyl)phenol , and a deuterated carbamoylating agent, N-ethyl-N-(methyl-d3)carbamoyl chloride . These intermediates are then combined in a stepwise fashion to construct the target molecule.
Retrosynthetic Analysis
The retrosynthetic analysis reveals the key disconnections and the strategic intermediates required for the synthesis. The final tartrate salt is formed from the free base, which is disconnected at the carbamate ester bond. This reveals the deuterated amino phenol and the deuterated carbamoyl chloride. The deuterated amino phenol is further simplified to the chiral primary amine and a deuterated methyl source.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
Part A: Synthesis of (S)-3-(1-aminoethyl)phenol
The synthesis of the chiral core, (S)-3-(1-aminoethyl)phenol, is a critical step that establishes the stereochemistry of the final product. While several methods exist, including the asymmetric reduction of 3'-hydroxyacetophenone[1][2][3][4], a robust and scalable approach involves the resolution of the racemic amine using a chiral acid.
Rationale: Classical resolution is often preferred in process chemistry due to its reliability and cost-effectiveness. L-(+)-tartaric acid is an effective resolving agent for this class of compounds, selectively crystallizing with one of the enantiomers.[5]
Experimental Protocol: Resolution of (±)-1-(3-hydroxyphenyl)ethylamine
-
Preparation of Racemic Amine: Racemic 1-(3-hydroxyphenyl)ethylamine can be synthesized from 3'-hydroxyacetophenone via reductive amination.[6][7]
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-(3-hydroxyphenyl)ethylamine (1.0 eq.) in a suitable solvent, such as a mixture of methanol and water.
-
Add a solution of L-(+)-tartaric acid (0.5-1.0 eq.) in the same solvent system. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[5]
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required to maximize the yield of the diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in water.
-
Add a base, such as aqueous sodium hydroxide or ammonia, until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the (S)-3-(1-aminoethyl)phenol into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[8]
-
The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
-
Part B: Synthesis of N-ethyl-N-(methyl-d3)carbamoyl chloride
This deuterated reagent is synthesized in a two-step process starting from commercially available ethylamine.
Rationale: The synthesis of carbamoyl chlorides is typically achieved by reacting a secondary amine with phosgene or a safer equivalent like triphosgene.[9][10][11][12][13][14] The required deuterated secondary amine can be prepared by methylation of ethylamine.
Experimental Protocol: Synthesis of N-ethyl-N-(methyl-d3)amine and its Carbamoyl Chloride
-
Synthesis of N-ethyl-N-(methyl-d3)amine:
-
A common method for N-methylation involves reacting the primary amine with a methylating agent.[15][16] To achieve mono-methylation and introduce the deuterium label, ethylamine can be reacted with deuterated methyl iodide (CD3I) under controlled conditions.[17]
-
Alternatively, a more controlled synthesis can be achieved by first protecting the ethylamine, for example as an N-benzylidene derivative, followed by methylation with CD3I and subsequent hydrolysis.[15]
-
-
Synthesis of N-ethyl-N-(methyl-d3)carbamoyl chloride:
-
Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve N-ethyl-N-(methyl-d3)amine (1.0 eq.) in an inert, anhydrous solvent such as toluene or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene (a safer solid equivalent of phosgene, ~0.4 eq.) in the same solvent. The reaction is typically run in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[13]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
The reaction mixture containing the N-ethyl-N-(methyl-d3)carbamoyl chloride can often be used directly in the next step after filtration of any precipitated salts, or it can be purified by vacuum distillation.
-
Convergent Synthesis and Final Salt Formation
With the key intermediates in hand, the final steps involve assembling the molecule and preparing the L-tartrate salt.
Caption: Overall workflow for the convergent synthesis of the target molecule.
Step 1: N-monomethylation-d3 of (S)-3-(1-aminoethyl)phenol
Rationale: Selective mono-N-methylation of a primary amine can be challenging as over-methylation to the tertiary amine is a common side reaction.[16][18] This can be controlled by using a 1:1 stoichiometry of the amine to the methylating agent and carefully selecting the reaction conditions. Using a mild base and a suitable solvent helps to control the reactivity.[19][20][21]
Experimental Protocol:
-
Dissolve (S)-3-(1-aminoethyl)phenol (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.
-
Add a mild base, such as potassium carbonate (K2CO3, ~1.5 eq.), to the suspension.
-
Add deuterated methyl iodide (CD3I, ~1.0-1.1 eq.) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product, (S)-3-[1-(methyl-d3-amino)ethyl]phenol, can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Carbamoylation
Rationale: The formation of the carbamate ester is achieved by the reaction of the phenolic hydroxyl group with the synthesized deuterated carbamoyl chloride.[22][23][24] This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Strong bases like sodium hydride (NaH) are effective for this transformation.[25] Alternatively, Lewis acid catalysis can also be employed.[26][27]
Experimental Protocol:
-
Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend sodium hydride (60% dispersion in mineral oil, ~1.2 eq.) in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere.
-
Add a solution of (S)-3-[1-(methyl-d3-amino)ethyl]phenol (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for about 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
Add the solution of N-ethyl-N-(methyl-d3)carbamoyl chloride (~1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion. The reaction progress can be monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or isopropanol.
-
Perform an aqueous workup: dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude free base of Desmethyl Rivastigmine-d6 can be purified by silica gel column chromatography.
Step 3: L-Tartrate Salt Formation
Rationale: The final step is the formation of a stable, crystalline salt to improve the handling and stability of the final compound. L-(+)-tartaric acid is chosen to form the hydrogen tartrate salt with the basic side-chain amine.[28][29][30] The choice of solvent is critical for obtaining a high-quality crystalline product.[25]
Experimental Protocol:
-
Dissolve the purified Desmethyl Rivastigmine-d6 free base (1.0 eq.) in a suitable alcohol, such as anhydrous ethanol, with gentle warming.
-
In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq.) in the minimum amount of hot ethanol.
-
Add the tartaric acid solution to the free base solution while stirring.
-
To induce precipitation, an anti-solvent such as ethyl acetate can be slowly added to the solution until it becomes cloudy.[25]
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (e.g., at 4 °C) for several hours or overnight to complete the crystallization.
-
Collect the white crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Data Summary and Characterization
The identity, purity, and isotopic incorporation of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Key ¹H NMR Signals (δ, ppm) | Expected MS (ESI+) [M+H]⁺ |
| (S)-3-(1-aminoethyl)phenol | C₈H₁₁NO | 137.18 | Aromatic protons (6.6-7.2), CH (quartet, ~4.0), CH₃ (doublet, ~1.3) | 138.1 |
| Desmethyl Rivastigmine-d6 (Free Base) | C₁₄H₁₆D₆N₂O₂ | 256.38 | Aromatic protons (6.9-7.3), N-CH₂ (quartet, ~3.4), N-CH₂-CH₃ (triplet, ~1.2), side-chain CH (quartet, ~3.5) | 257.4 |
| This compound | C₁₈H₂₂D₆N₂O₈ | 406.45 | Includes signals from the free base plus tartrate CH signals (~4.4) | 257.4 (free base) |
Conclusion
The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound. By employing a convergent strategy, this method allows for the efficient and controlled introduction of the chiral center and the stable deuterium labels. The provided protocols are based on established chemical transformations and offer a solid foundation for researchers and scientists requiring this essential analytical standard for drug metabolism and pharmacokinetic studies. Adherence to proper laboratory safety practices, particularly when handling hazardous reagents like phosgene equivalents and sodium hydride, is paramount.
References
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Improved Process For The Preparation Of Carbamoyl Chloride And Chloroformate. (n.d.). IP.com. Retrieved February 22, 2026, from [Link]
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Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2016). PMC. Retrieved February 22, 2026, from [Link]
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Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). MDPI. Retrieved February 22, 2026, from [Link]
- PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE. (n.d.). Google Patents.
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Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. (2006). ResearchGate. Retrieved February 22, 2026, from [Link]
- Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates. (2013). Google Patents.
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Nonclassical Crystallization of the L-Tartrate Salt of Cyamemazine. (2020). ACS Publications. Retrieved February 22, 2026, from [Link]
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-
Controllable D-labeled N-methylation of primary and secondary amines. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). ResearchGate. Retrieved February 22, 2026, from [Link]
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Preparation of Pharmaceutical Salts. (2017). KiloMentor. Retrieved February 22, 2026, from [Link]
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Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). International Journal of Molecular Sciences. Retrieved February 22, 2026, from [Link]
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A practical synthesis of deuterated methylamine and dimethylamine. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]
- Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine. (2010). Google Patents.
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[1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
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- Process for preparing 3-(1-dimethylamino- ethyl)phynol. (2009). Google Patents.
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Carbamoyl Functionalized Bent para-Phenylenes via an Unexpected Reaction of the Burgess Reagent with α-Ketols. (2021). Organic Letters. Retrieved February 22, 2026, from [Link]
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Synthesis of Deuterated Materials. (n.d.). Oak Ridge National Laboratory. Retrieved February 22, 2026, from [Link]
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Super Hydrides. (1994). Defense Technical Information Center. Retrieved February 22, 2026, from [Link]
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N-METHYLETHYLAMINE. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
- Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (2020). Google Patents.
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Synthesis of Deuterated Enaminones with High Isotopic Fidelity. (2018). ACS Medicinal Chemistry Letters. Retrieved February 22, 2026, from [Link]
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Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. (2023). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]
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PROCESS FOR THE PRODUCTION OF L-CARNITINE TARTRATE. (n.d.). Quick Company. Retrieved February 22, 2026, from [Link]
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Marked improvement in the asymmetric reduction of 2-hydroxyacetophenone with mut-AcCR in a biphasic system. (2018). ResearchGate. Retrieved February 22, 2026, from [Link]
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3-(1-Aminoethyl)phenol. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
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A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic. Retrieved February 22, 2026, from [Link]
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Use of Methyliodide in o-Methylation of organic compounds. (2018). Juniper Publishers. Retrieved February 22, 2026, from [Link]
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Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
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Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters. Retrieved February 22, 2026, from [Link]
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Technical Analysis: Molecular Weight & Structural Characterization of Desmethyl Rivastigmine-d6 L-Tartrate
The following technical guide details the molecular weight, structural characteristics, and bioanalytical applications of Desmethyl Rivastigmine-d6 L-Tartrate .
Executive Summary
This compound is a stable isotope-labeled derivative used primarily as an Internal Standard (IS) in the quantitative bioanalysis of Rivastigmine and its metabolites via LC-MS/MS.
In the context of commercially available reference standards (e.g., from Toronto Research Chemicals, LGC Standards), the term "Desmethyl Rivastigmine" typically refers to the N,N-dimethylcarbamate analog (also known as Rivastigmine Impurity B or N-Desethyl-N-methyl Rivastigmine ). This distinction is critical, as it differs from the pharmacologically active "N-desmethyl" metabolite formed by amine demethylation.
Core Specifications
| Parameter | Technical Detail |
| Compound Name | This compound |
| Chemical Identity | 3-[1-(Dimethylamino-d6)ethyl]phenyl N,N-dimethylcarbamate L-Tartrate |
| Molecular Weight | 392.44 g/mol |
| Molecular Formula | |
| Exact Mass (Free Base) | 242.22 g/mol |
| Parent Compound | Rivastigmine (Impurity B Analog) |
| Isotopic Enrichment |
Structural Logic & Nomenclature Resolution
To ensure experimental accuracy, researchers must distinguish between the two common "Desmethyl" variations found in literature and catalogs.
The "Impurity B" Variant (Target of this Guide)
Most "Desmethyl Rivastigmine-d6" standards correspond to Rivastigmine EP Impurity B .[1]
-
Structural Modification: The N-ethyl-N-methylcarbamoyl group of Rivastigmine is replaced by an N,N-dimethylcarbamoyl group.
-
Chemical Relationship: It is structurally "des-ethyl, methyl" relative to Rivastigmine, but catalog nomenclature often shortens this to "Desmethyl" implies the loss of a methylene unit (
) from the ethyl chain. -
Isotope Location: The
label is typically located on the dimethylamino side chain ( ), ensuring the label is retained during carbamate hydrolysis (metabolism).
The "Metabolite" Variant (Distinction)
The pharmacological metabolite often called "N-Desmethyl Rivastigmine" (NAP 226-90 precursor) involves the loss of a methyl group from the amine side chain (
Structural Visualization
The following diagram clarifies the chemical structure and the specific deuteration sites.
Caption: Structural evolution from Rivastigmine to the Desmethyl-d6 standard, highlighting the carbamate modification and deuteration site.
Molecular Weight Calculation
The precise molecular weight is derived from the sum of the deuterated free base and the L-Tartrate counterion.
Stoichiometry
The standard is a 1:1 salt of the free base and L-Tartaric acid.
Step-by-Step Calculation
A. Free Base (
-
Carbon (13):
-
Hydrogen (14):
-
Deuterium (6):
-
Nitrogen (2):
-
Oxygen (2):
-
Subtotal (Free Base):242.35 g/mol
B. L-Tartrate Counterion (
-
Carbon (4):
-
Hydrogen (6):
-
Oxygen (6):
-
Subtotal (Acid):150.09 g/mol
C. Total Molecular Weight
Note on Isotopic Distribution: The value 392.44 g/mol represents the average weight assuming 100% enrichment. In practice, due to minor
isotopologues, the certificate of analysis (CoA) from suppliers like TRC or LGC may list a value slightly varying in the decimal places (e.g., 392.43). Always use the specific batch MW for gravimetric preparation.
Bioanalytical Application (LC-MS/MS)
Desmethyl Rivastigmine-d6 is utilized as an Internal Standard to correct for matrix effects and recovery losses during the quantification of Rivastigmine impurities.
Mass Spectrometry Tuning
When developing Multiple Reaction Monitoring (MRM) methods, the mass shift relative to the unlabelled compound is critical.
-
Precursor Ion (Q1):
-
Unlabelled Desmethyl Rivastigmine: 237.16 m/z
-
Desmethyl Rivastigmine-d6: 243.20 m/z (Shift of +6 Da)
-
-
Product Ions (Q3):
-
The primary fragment typically involves the loss of the carbamate moiety or cleavage of the ethyl-amine chain.
-
Common Transition:
(Loss of dimethylamine-d6 fragment? Verification required via product ion scan).
-
Experimental Protocol: Stock Solution Preparation
This protocol ensures the integrity of the reference standard, accounting for the salt form and hygroscopic nature of tartrates.
-
Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation.
-
Weighing: Weigh approximately 1.0 mg of this compound into a clean amber glass vial.
-
Calculation: To obtain the concentration of the Free Base , apply the Salt Correction Factor (SCF).
-
-
Dissolution: Dissolve in Methanol (LC-MS grade) . Avoid water initially to prevent potential hydrolysis of the carbamate ester over long-term storage.
-
Storage: Store stock solutions at -80°C . Stability is typically 6 months to 1 year.
References
-
Toronto Research Chemicals (TRC). this compound Product Data Sheet. Product Code TRC-D292222.[2]
-
LGC Standards. this compound Reference Standard.
- European Pharmacopoeia (Ph. Eur.).
-
PubChem. Compound Summary: Rivastigmine Impurity B (CAS 1230021-28-9).[3] [3]
Sources
Methodological & Application
Application Note: Targeted LC-MS/MS Quantification of Desmethyl Rivastigmine in Biological Matrices
Executive Summary & Scope
This Application Note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of Desmethyl Rivastigmine (specifically the N-desmethyl metabolite/impurity) using Desmethyl Rivastigmine-d6 L-Tartrate as the Internal Standard (IS).
While the primary metabolite of Rivastigmine is the decarbamylated phenol (NAP 226-90), Desmethyl Rivastigmine (C₁₃H₂₀N₂O₂) represents a distinct structural analog often monitored during impurity profiling and detailed pharmacokinetic (PK) elucidation. This method overcomes the specific challenges of this analyte: hydrophilicity, potential enzymatic instability in plasma, and the need for strict salt-to-free-base correction during standard preparation.
Key Performance Indicators (KPIs)
-
Target Matrix: Human Plasma (K₂EDTA).
-
LLOQ: 0.5 ng/mL (Target).
-
Linearity: 0.5 – 100 ng/mL.
-
Run Time: 4.5 minutes.
Chemical & Physical Grounding
Understanding the physicochemical properties of the analyte is the foundation of this protocol.
| Property | Desmethyl Rivastigmine (Free Base) | This compound (IS) |
| CAS Registry | 1070660-34-2 (Generic) | Proprietary / Vendor Specific |
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₃H₁₄D₆N₂O₂[1] · C₄H₆O₆ |
| Molecular Weight | 236.31 g/mol | ~400.4 g/mol (Salt) / 242.35 g/mol (Free Base) |
| pKa (Calculated) | ~8.9 (Tertiary Amine) | Same |
| LogP | ~1.8 (Moderately Lipophilic) | Same |
| Solubility | Soluble in Methanol, Acetonitrile | High water solubility (Salt form) |
Critical Handling Note: Salt Correction
The Internal Standard is provided as the L-Tartrate salt . You must correct for the salt content when preparing stock solutions to ensure accurate stoichiometry with the analyte.
-
Correction Factor (CF) = MW (Salt) / MW (Free Base) ≈ 1.65 (Verify with specific CoA).
Method Development Strategy (The "Why")
Chromatography Selection
Desmethyl Rivastigmine contains a basic tertiary amine and a carbamate moiety.
-
Column: A Phenyl-Hexyl or C18 column is selected. The Phenyl-Hexyl phase provides unique pi-pi interactions with the aromatic ring of the Rivastigmine core, often offering better selectivity against matrix phospholipids than standard C18.
-
Mobile Phase pH: High pH (Ammonium Bicarbonate, pH 9.0) often yields sharper peaks for basic drugs by suppressing ionization of the amine, increasing retention. However, for maximum sensitivity in positive ESI, an acidic mobile phase (Formic Acid) is preferred to ensure full protonation (
). We utilize Acidic conditions (0.1% Formic Acid) for robustness and sensitivity.
Extraction Strategy: Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT) is often insufficient for removing phospholipids that cause ion suppression in this mass range (~200-300 Da). LLE with Methyl tert-butyl ether (MTBE) is chosen because:
-
It provides clean extracts, minimizing matrix effects.
-
The analyte partitions well into MTBE at alkaline pH (neutralizing the amine).
-
It avoids the cost and complexity of Solid Phase Extraction (SPE) while maintaining high recovery.
Experimental Protocol
Reagents & Materials[2]
-
Analyte: Desmethyl Rivastigmine Reference Standard.
-
IS: this compound.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, MTBE.
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).
Stock Solution Preparation
-
IS Stock (1 mg/mL): Weigh ~1.65 mg of this compound (adjust based on CoA MW) into a 1 mL volumetric flask. Dissolve in MeOH.
-
Analyte Stock (1 mg/mL): Weigh 1.0 mg of Desmethyl Rivastigmine free base into 1 mL MeOH.
-
Working Solutions: Dilute stocks in 50:50 MeOH:Water to create calibration standards (0.5, 1, 5, 20, 50, 80, 100 ng/mL).
Sample Preparation Workflow (LLE)
Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for basic amines.
LC-MS/MS Conditions[3]
Liquid Chromatography (HPLC/UPLC):
-
Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial |
| 0.50 | 10 | Desalting |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.50 | 10 | End of Run |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Spray Voltage: 4500 V.
-
Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions (Optimization Required): Note: Exact transitions depend on the specific "Desmethyl" isomer (N-desmethyl vs O-desmethyl). Assuming N-desmethyl (loss of methyl from amine side chain):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |
| Desmethyl Rivastigmine | 237.2 | 206.1 (Carbamate loss) | 30 | 20 |
| 72.1 (Amine fragment) | 30 | 35 | ||
| Desmethyl Rivastigmine-d6 | 243.2 | 206.1 (Common fragment) | 30 | 20 |
| 78.1 (d6-Amine fragment) | 30 | 35 |
Self-Validation Step: During method setup, perform a "Product Ion Scan" of the parent (237.2) to confirm the most abundant fragment. The 206.1 fragment corresponds to the phenol core (NAP 226-90 structure) which is common if the carbamate is cleaved in the source.
Method Validation & Quality Control (Self-Validating Systems)
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must include these self-validating checks:
Stability Check (Crucial for Carbamates)
Rivastigmine and its analogs are subject to enzymatic hydrolysis by cholinesterases in plasma.
-
Experiment: Spike fresh plasma with analyte. Split into two aliquots: one at Room Temp (RT) for 4 hours, one on ice.
-
Requirement: If RT recovery < 85% of Ice recovery, you must add an esterase inhibitor (e.g., Sodium Fluoride or Physostigmine) to the collection tubes immediately upon blood draw.
Matrix Effect (ME) Evaluation
Calculate ME using the Matuszewski method:
-
Acceptance: 85% - 115%. If < 85%, ion suppression is occurring. Switch column chemistry (C18 -> Phenyl-Hexyl) or improve LLE wash steps.
Internal Standard Interference
Inject a "Blank + IS" sample. Monitor the analyte channel (237.2 -> 206.1).
-
Requirement: Interference must be < 20% of the LLOQ signal. Since the IS is d6-labeled, cross-talk should be minimal, but deuterium isotope effects can sometimes cause retention time shifts. Ensure IS and Analyte co-elute.
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting sensitivity issues in LLE-LC-MS/MS.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Pommier, F., & Frigola, R. (2003).[3] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[3] [Link]
Sources
application of Desmethyl Rivastigmine-d6 L-Tartrate in dementia research
Application Note: High-Precision Quantitation of Desmethyl Rivastigmine in Dementia Therapeutics
Abstract
This technical guide outlines the application of Desmethyl Rivastigmine-d6 L-Tartrate (a stable isotope-labeled internal standard) in the research and development of dementia therapeutics. While the primary metabolic pathway of rivastigmine involves esterase-mediated hydrolysis to the phenolic metabolite (NAP 226-90), the N-desmethyl pathway represents a critical minor route and a key process impurity. Accurate quantification of this specific analyte is essential for comprehensive pharmacokinetic (PK) profiling, impurity qualification, and mechanistic toxicology studies in Alzheimer’s and Parkinson’s disease research.
Scientific Context: The Role of Metabolite Profiling in Dementia
Rivastigmine is a "pseudo-irreversible" dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its unique metabolism—primarily driven by esterases rather than the hepatic CYP450 system—is a major clinical advantage. However, in high-precision research (e.g., drug-drug interaction studies, novel patch formulation development), monitoring the Desmethyl Rivastigmine species (3-[1-(dimethylamino)ethyl]phenyl N-ethylcarbamate) is vital for two reasons:
-
Pathway Differentiation: It distinguishes oxidative dealkylation (CYP-mediated or spontaneous degradation) from the dominant hydrolytic pathway (Esterase-mediated).
-
Impurity Tracking: Desmethyl rivastigmine is a known process-related impurity and degradation product in transdermal patch formulations.
This compound serves as the specific Internal Standard (IS) for this analyte, compensating for matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.
Metabolic & Analytical Pathway Diagram
The following diagram illustrates the divergence between the major hydrolytic pathway and the minor desmethylation pathway, highlighting the specific application of the d6-IS.
Figure 1: Metabolic divergence of Rivastigmine. The d6-labeled standard is critical for normalizing the quantification of the N-desmethyl species, which is distinct from the major phenolic metabolite NAP 226-90.
Technical Specifications & Handling
Compound: this compound Chemical Name: 3-[1-(Dimethylamino)ethyl]phenyl N-ethylcarbamate-d6 L-Tartrate Application: Stable Isotope Internal Standard (IS) for LC-MS/MS.
| Parameter | Specification | Causality / Rationale |
| Isotopic Labeling | Deuterium (d6) | The d6 label provides a mass shift of +6 Da, ensuring no spectral overlap with the analyte (M+0) or natural isotopes, while retaining identical chromatographic retention time. |
| Salt Form | L-Tartrate | Enhances solubility in aqueous mobile phases and stability against oxidation compared to the free base. |
| Solubility | Methanol, Water | Compatible with standard Reversed-Phase LC solvents. |
| Storage | -20°C (Hygroscopic) | Prevents moisture absorption which can degrade the carbamate moiety over time. |
Protocol: LC-MS/MS Quantification in Plasma
This protocol describes the simultaneous quantification of Rivastigmine, NAP 226-90, and Desmethyl Rivastigmine, using Desmethyl Rivastigmine-d6 as the dedicated IS for the desmethyl analyte.
A. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over Protein Precipitation (PPT) for Rivastigmine derivatives to maximize cleanliness and sensitivity (LLOQ < 100 pg/mL), as these compounds are often present at low concentrations in plasma.
-
Thawing: Thaw plasma samples on ice.
-
IS Spiking: Aliquot 200 µL of plasma into a glass tube. Add 20 µL of the Internal Standard Working Solution (containing Rivastigmine-d6 and Desmethyl Rivastigmine-d6 at 50 ng/mL).
-
Basification: Add 50 µL of 0.1 M NaOH.
-
Note: Basic pH suppresses ionization of the amine, driving the drug into the organic phase. Work quickly to prevent chemical hydrolysis of the carbamate.
-
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the organic supernatant to a clean tube.
-
Drying: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (Ammonium Formate : Acetonitrile).
B. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM) Parameters: Note: Transitions must be optimized for the specific instrument. The values below are theoretical estimates based on molecular weight.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Desmethyl Rivastigmine | ~236.3 | ~206.1 | Target Analyte |
| Desmethyl Rivastigmine-d6 | ~242.3 | ~212.1 | Internal Standard |
| Rivastigmine (Parent) | ~251.2 | ~206.1 | Parent Drug |
| NAP 226-90 | ~166.2 | ~121.1 | Major Metabolite |
C. Workflow Diagram
Figure 2: Sample preparation workflow ensuring high recovery and matrix normalization using the deuterated internal standard.
Application II: Mechanistic Toxicology & Impurity Profiling
While clinical monitoring focuses on efficacy (AChE inhibition), toxicological research utilizes Desmethyl Rivastigmine-d6 to study off-target effects .
-
Differentiation of Degradation Pathways:
-
In transdermal patches, Rivastigmine can degrade via oxidation (N-oxide formation) or hydrolysis.
-
Using the d6-standard allows researchers to quantify the exact amount of N-desmethyl impurity formed during patch storage (stability testing) versus that formed metabolically in vivo.
-
-
Self-Validating Quality Control:
-
By spiking the d6-IS at the beginning of the extraction, any loss of the unstable carbamate moiety during the "Basification" step (Step 3 above) is mirrored by the IS. If the IS signal drops significantly, it invalidates the run, preventing false negatives.
-
References
-
Pommier, F., & Frigola, R. (2003).[2] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B. Link
-
Novartis Pharmaceuticals. (2006). Exelon (Rivastigmine Tartrate) - FDA Prescribing Information. Clinical Pharmacology & Metabolism. Link
-
DrugBank Online. (2024). Rivastigmine: Metabolism and Pharmacokinetics. DrugBank.[3][4] Link
-
LGC Standards. (2024). This compound Product Sheet. Reference Standards. Link
-
Bhatt, P. A., et al. (2022).[5] QbD-driven HPLC method for the quantification of rivastigmine in rat plasma and brain for pharmacokinetics study. Journal of Applied Pharmaceutical Science. Link
Sources
Troubleshooting & Optimization
Desmethyl Rivastigmine-d6 L-Tartrate stability and storage conditions
Topic: Stability, Storage, and Experimental Handling Guide
Introduction: The Stability Paradox
Welcome. You are likely here because you are using Desmethyl Rivastigmine-d6 L-Tartrate as an internal standard (IS) for LC-MS/MS bioanalysis of Rivastigmine metabolites.
This compound presents a "Stability Paradox." While the deuterium labeling (d6) is chemically robust, the L-Tartrate salt form and the carbamate moiety create a molecule that is chemically fragile in solution and physically unstable in ambient air.
This guide acts as your "Application Scientist on Call," moving beyond generic datasheets to explain why degradation happens and how to prevent it using a self-validating workflow.
Module 1: Critical Stability Profile
To handle this compound successfully, you must understand the three primary failure modes.
The "Tartrate Trap" (Hygroscopicity)
-
The Mechanism: L-Tartrate salts are polar and highly hygroscopic. They aggressively absorb atmospheric moisture.
-
The Consequence: Water uptake alters the effective molecular weight of the powder, leading to quantitation errors during weighing. More critically, absorbed water creates a micro-aqueous environment that accelerates hydrolysis even in the solid state.
-
The Fix: Never open the vial before it reaches room temperature (to prevent condensation). Handle in a desiccated glove box if possible.
Carbamate Hydrolysis (The "Phenol" Shift)
-
The Mechanism: The carbamate linkage (–O–CO–N–) is susceptible to hydrolysis, particularly in basic (pH > 7) conditions or in the presence of nucleophiles (like methanol at high temperatures).
-
The Consequence: The molecule cleaves, releasing the phenolic metabolite (NAP 226-90 analogue) and the amine chain. In your mass spec, you will see a loss of the parent signal and the appearance of a lower mass peak.
-
The Fix: Strictly maintain pH < 6.0 in all solutions.
Isotopic Integrity
-
The Mechanism: The d6 label is typically located on the N,N-dimethyl or N-ethyl groups. These C-D bonds are stable. However, if the molecule hydrolyzes, you lose the carbamate-associated label, rendering the IS useless.
Module 2: Storage & Handling Protocols
Visualizing the "Cold Chain" Workflow
The following decision tree illustrates the mandatory handling process to prevent degradation upon receipt.
Figure 1: The "Cold Chain" workflow ensures the hygroscopic tartrate salt does not absorb atmospheric moisture before dissolution.
Storage Specifications Table
| State | Condition | Stability Estimate | Critical Note |
| Solid Powder | -20°C (Freezer) | > 2 Years | Keep vial tightly sealed; store inside a secondary container with desiccant. |
| Stock Solution | -80°C (Deep Freeze) | 6 Months | Solvent: Acetonitrile (preferred) or Methanol. |
| Working Sol. | +4°C (Fridge) | < 1 Week | pH Sensitive. Discard if pH > 7. |
| LC Autosampler | +10°C (Cooled) | 24 Hours | Ensure autosampler is cooled to prevent on-column hydrolysis. |
Module 3: Experimental Best Practices
Solvent Selection
-
Recommended: Acetonitrile (ACN) .
-
Why? ACN is aprotic and less likely to participate in nucleophilic attack on the carbamate group compared to Methanol (MeOH).
-
-
Acceptable: Methanol (MeOH).
-
Condition: Only if stored at -20°C or lower. At room temperature, slow transesterification can occur over weeks.
-
Buffer Management
-
Target pH: 3.5 – 5.5.
-
Buffer Choice: Formic Acid (0.1%) or Ammonium Acetate (pH 4.5).
-
Avoid: Carbonate or Phosphate buffers at pH > 7.5. These will rapidly degrade the carbamate.
Stock Solution Preparation Protocol
-
Equilibrate: Remove vial from freezer. Let stand in a desiccator for 60 mins.
-
Weigh: Weigh the tartrate salt rapidly.
-
Calculation Note: Account for the salt factor!
-
Formula:
-
-
Dissolve: Add Acetonitrile to reach 1 mg/mL. Vortex for 30 seconds.
-
Aliquot: Divide into single-use amber vials (e.g., 100 µL).
-
Freeze: Snap freeze at -80°C immediately.
Module 4: Troubleshooting & FAQ
Pathway of Degradation
Understanding how the molecule breaks allows you to diagnose MS spectra issues.
Figure 2: The primary degradation pathway involves the cleavage of the carbamate ester, yielding a phenolic impurity.
Troubleshooting Guide
Q1: I see a new peak in my chromatogram eluting earlier than my standard.
-
Diagnosis: This is likely the phenolic hydrolysis product (similar to NAP 226-90). Phenols are more polar than carbamates, leading to shorter retention times in Reverse Phase (C18) chromatography.
-
Root Cause: Your stock solution may have been left at Room Temperature (RT) too long, or your mobile phase pH is too high.
-
Action: Check mobile phase pH. Remake working solution from a fresh frozen stock aliquot.
Q2: My "M+6" signal intensity is dropping over the course of a long run.
-
Diagnosis: On-instrument degradation.
-
Root Cause: The autosampler temperature is too high (e.g., ambient), or the sample solvent contains water/methanol without acid stabilization.
-
Action: Set autosampler to 4°C. Add 0.1% Formic Acid to your sample diluent to stabilize the carbamate.
Q3: The powder in the vial looks "sticky" or "clumped."
-
Diagnosis: Moisture contamination.[1] The L-Tartrate salt has absorbed water.
-
Risk: The weighed mass will be inaccurate (under-dosing the actual compound), and chemical hydrolysis has likely started.
-
Action: Do not use for quantitative calibration. Purchase a fresh standard.
Q4: Can I use this standard for GC-MS?
-
Diagnosis: Risky.
-
Reason: Carbamates are thermally unstable. The high injection port temperature (250°C+) can cause thermal degradation (pyrolysis) inside the inlet.
-
Action: LC-MS/MS (Electrospray Ionization) is the gold standard. If GC is mandatory, derivatization may be required to stabilize the molecule.
References
-
European Medicines Agency (EMA). (2021). Exelon (Rivastigmine) - Assessment Report. Procedure No. EMEA/H/C/000169. (Details carbamate hydrolysis pathways and NAP 226-90 formation). Link
-
PubChem. (n.d.). Rivastigmine Tartrate Compound Summary. National Center for Biotechnology Information. (Chemical structure and physical properties).[2][3][4][5][6][7][8][9] Link
-
LGC Standards. (2024). This compound Product Data. (Specific storage requirements for the deuterated standard). Link
-
Cayman Chemical. (2023). Rivastigmine-d6 (tartrate) Product Insert.[3][6][10] (General handling of deuterated rivastigmine salts). Link
(Note: Always consult the specific Certificate of Analysis (CoA) received with your vial for batch-specific retest dates.)
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. GSRS [precision.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rivastigmine - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: Desmethyl Rivastigmine-d6 L-Tartrate Quantification
Role: Senior Application Scientist Status: Operational Topic: Troubleshooting Quantification & Stability Issues
Introduction: The Analytical Context
Welcome to the technical support hub for Desmethyl Rivastigmine-d6 L-Tartrate . If you are accessing this guide, you are likely conducting high-sensitivity impurity profiling, stability-indicating assays, or pharmacokinetic studies involving Rivastigmine metabolites.
The Core Challenge: Desmethyl Rivastigmine (a secondary amine analog of Rivastigmine) retains the phenyl carbamate moiety . This functional group is the "Achilles' heel" of the molecule. It is chemically and enzymatically labile, prone to rapid hydrolysis into the phenolic metabolite (NAP 226-90), especially in biological matrices.
When using the deuterated internal standard (This compound ), your primary risks are:
-
Enzymatic Hydrolysis: Loss of the analyte and IS during sample prep.
-
Salt-Form Errors: Incorrect stoichiometric calculations (Tartrate vs. Free Base).
-
Chromatographic Tailing: Secondary amine interaction with silanols.
This guide addresses these specific failure points.
Part 1: Sample Preparation & Stability (The "Killer" Variable)
Q: My Desmethyl Rivastigmine-d6 IS signal is degrading over time in plasma samples. Why?
A: You are likely witnessing carbamate hydrolysis . Rivastigmine and its desmethyl analog are pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In plasma, these enzymes attack the carbamate bond. If your collection tubes or extraction buffers are not strictly controlled, the ester bond breaks, yielding the phenol (NAP 226-90) and losing the carbamate side chain.
The Fix: Strict pH and Temperature Control. You must inhibit esterase activity immediately upon sample collection.
Protocol: Stabilized Liquid-Liquid Extraction (LLE)
-
Collection: Collect blood into tubes containing EDTA (anticoagulant) and immediately place on ice.
-
Inhibition (Critical): Do not rely solely on temperature. You must lower the pH.
-
Action: Add 10-20 µL of 1M Citric Acid or Formic Acid per mL of plasma immediately after separation to bring pH < 4.0. Esterases are inactive at this pH.
-
-
Extraction:
-
Spike This compound IS into the acidified plasma.
-
Add TBME (tert-Butyl methyl ether) or Ethyl Acetate .
-
Note: Avoid highly alkaline buffers (pH > 9) during back-extraction if possible, or minimize exposure time, as chemical hydrolysis accelerates at high pH.
-
Visualizing the Instability:
Caption: Mechanism of carbamate hydrolysis in plasma and the necessary inhibition steps to preserve the Desmethyl Rivastigmine analyte and its d6-IS.
Part 2: Reference Standard Handling (L-Tartrate Salt)
Q: My calibration curve slope is consistently lower than expected. Is the standard impure?
A: It is more likely a stoichiometric calculation error .
Desmethyl Rivastigmine-d6 is supplied as the L-Tartrate salt . Mass spectrometry detects the protonated free base
The Correction Factor:
You must apply the salt correction factor (
| Compound | Form | Approx MW ( g/mol ) | Correction Factor (Multiplier) |
| Desmethyl Rivastigmine-d6 | Free Base | ~242.35 | 1.00 |
| Desmethyl Rivastigmine-d6 | L-Tartrate | ~392.44 | 0.617 (Free base fraction) |
-
Scenario: You weigh 1.00 mg of the L-Tartrate salt.
-
Actual Free Base Mass:
. -
Action: Ensure your Certificate of Analysis (CoA) confirms the stoichiometry (usually 1:1 salt).
Part 3: Chromatographic & MS Troubleshooting
Q: I see significant peak tailing for Desmethyl Rivastigmine, but the parent drug looks fine. Why?
A: This is due to the secondary amine . Rivastigmine is a tertiary amine.[1] Desmethyl Rivastigmine is a secondary amine. Secondary amines have accessible hydrogen bond donors that interact strongly with residual silanol groups on the silica backbone of C18 columns, causing tailing.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interactions | 1. Use a "Base Deactivated" or "Hybrid Particle" column (e.g., Waters XBridge, Phenomenex Kinetex EVO).2. Increase mobile phase ionic strength (add 10mM Ammonium Formate). |
| Retention Shift | pH instability | The secondary amine pKa is ~9. Ensure mobile phase pH is buffered. Acidic pH (0.1% Formic Acid) usually works best to keep it fully protonated for MS sensitivity. |
| Signal Cross-talk | IS Purity / Scrambling | Check the "d6" label position. If the label is on the carbamate ethyl group, it is stable. If on the amine methyls, ensure no exchange occurs. Monitor the "M+0" channel for the IS to quantify contribution to the analyte signal. |
Recommended LC-MS/MS Conditions:
-
Column: C18 with polar-embedded group or high-pH stability (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5 - 4.0).
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and sometimes lower sensitivity for this class).
-
Ionization: ESI Positive Mode.
-
Transitions (Example):
-
Analyte: 237.2
206.1 (loss of methylamine/carbamate fragment). -
IS (d6): 243.2
212.1 (mass shift corresponds to d6 label).
-
Part 4: Workflow Visualization
The following diagram outlines the critical decision points for quantifying Desmethyl Rivastigmine without degradation.
Caption: Step-by-step workflow emphasizing the critical stabilization and calculation steps required before LC-MS injection.
References
-
Pommier, F., & Frigola, R. (2003).[2] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[3]
-
Bhatt, J., et al. (2007). A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma.[2][3][4] Journal of Chromatography B, 852(1-2), 115-121.[2]
-
FDA Label (Exelon). (2006). Clinical Pharmacology: Metabolism and Elimination.[5] U.S. Food and Drug Administration.
-
Sriram Chem. (n.d.). N-Desmethyl Rivastigmine Reference Standard Data. Sriramchem.com.
Sources
- 1. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]
- 3. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Development of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method to Determine the Presence of Rivastigmine in Human Plasma in Clinical Studies of Comparative Pharmacokinetics (2023) | M.S. Dolov [scispace.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
optimizing mass spectrometry parameters for Desmethyl Rivastigmine-d6
The following technical guide is designed for the optimization of LC-MS/MS parameters for Desmethyl Rivastigmine-d6 , a deuterated internal standard used in the quantification of Rivastigmine metabolites.
This guide distinguishes between the primary hydrolytic metabolite (NAP 226-90) and the N-desmethyl analog to ensure precise method development.
Role: Senior Application Scientist System Status: Operational Context: Method Development & Troubleshooting for Bioanalysis (LC-MS/MS)
Compound Characterization & Pre-Acquisition
Before injecting onto a column, you must define the "physics" of the ion path. Desmethyl Rivastigmine is a carbamate derivative; its thermal stability in the source is the first critical variable.
Structural Context & Mass Transitions
-
Analyte: Desmethyl Rivastigmine (Likely
, Monoisotopic Mass ~236.15 Da). -
Internal Standard: Desmethyl Rivastigmine-d6 (Mass ~242.19 Da).
-
Critical Distinction: Do not confuse this with NAP 226-90 (the phenolic metabolite, Mass ~165 Da).
Optimization Protocol: Perform a direct infusion (5-10 µL/min) of the neat standard (100 ng/mL in 50:50 MeOH:Water + 0.1% Formic Acid).
| Parameter | Setting / Recommendation | Scientific Rationale |
| Ionization Mode | ESI Positive (+) | The tertiary amine and carbamate nitrogen readily protonate ( |
| Q1 Selection | 237.2 (Analyte) / 243.2 (IS) | Center the quadrupole on the monoisotopic peak. |
| Cone Voltage / DP | Medium (40-70 V) | High DP can cause in-source fragmentation (carbamate cleavage), mimicking the metabolite NAP 226-90. |
| Source Temp (TEM) | 350°C - 450°C | Carbamates are thermally labile. Excessive heat causes degradation before ionization. |
MRM Transition Selection (The "Cross-Talk" Check)
Deuterated standards can suffer from "isotopic interference" if the labeling is on a leaving group.
-
Step 1: Fragment the Precursor (243.2).
-
Step 2: Identify Product Ions. Common fragments for Rivastigmine analogs include the loss of the carbamate moiety or the amine side chain.
-
Step 3: Check for Interference .
-
Scenario: If the d6-label is on the carbamate group (which is often lost during fragmentation), the product ion might be identical to the native analyte's product ion.
-
Solution: Select a transition where the deuterium label is retained in the product ion.
-
Recommended MRM Strategy:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Note |
| Desmethyl Rivastigmine | 237.2 | 192.1 | 50 | Loss of dimethylamine/fragmentation of side chain. |
| Desmethyl Rivastigmine-d6 | 243.2 | 198.1 | 50 | Must confirm d6 label is retained in this fragment. |
Chromatographic Integration (The "Chemistry")
Separating the Desmethyl metabolite from the parent Rivastigmine and the phenol (NAP 226-90) is vital to prevent matrix suppression.
Mobile Phase & Column Selection
Rivastigmine and its analogs are basic.
-
Low pH (Formic Acid): Enhances positive ionization but may cause peak tailing for amines on older C18 columns.
-
High pH (Ammonium Bicarbonate, pH 9): Suppresses ionization of the amine (neutral form) increasing retention, but ESI+ sensitivity might drop.
Best Practice Recommendation: Use a Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl column with Low pH mobile phase. The CSH technology mitigates basic peak tailing without requiring high pH buffers that risk source clogging.
Workflow Visualization
The following diagram outlines the logical flow for optimizing the LC-MS interface for this specific compound class.
Troubleshooting Help Desk (FAQs)
Q1: I see a signal for Desmethyl Rivastigmine in my "Blank + IS" sample. Is my standard contaminated?
Diagnosis: This is likely Cross-Talk or Impurity . Root Cause Analysis:
-
Isotopic Impurity: The d6 standard contains d0 (native) material.
-
Fragmentation Overlap: Your MRM window is too wide, or the d6 label is lost during fragmentation, yielding a product ion identical to the native. Action Plan:
-
Inject the IS alone. Monitor the Native transition (237 -> 192).
-
If signal > 20% of LLOQ, you must change the MRM transition or purify the standard.
-
Tip: Try a "softer" Collision Energy (CE) to preserve the label if it's on a semi-labile group.
Q2: The peak shape is tailing severely, reducing sensitivity.
Diagnosis: Secondary silanol interactions. Action Plan:
-
Chemistry Fix: Switch to a column with "end-capping" or embedded polar groups (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl).
-
Buffer Fix: Increase ionic strength. Add 5mM Ammonium Formate to the 0.1% Formic Acid mobile phase. The ammonium ions compete for silanol sites, sharpening the amine peak.
Q3: My signal intensity fluctuates wildly between injections.
Diagnosis: Inconsistent ionization, likely due to the Carbamate moiety . Action Plan:
-
Check Source Temp: If too high (>500°C), the carbamate bond may be cleaving thermally before ionization. Lower the temperature to 350°C and increase Gas Flow to aid desolvation without thermal degradation.
-
Divert Valve: Ensure the first 1-2 minutes (containing salts/proteins) are diverted to waste to prevent source contamination.
Q4: How do I distinguish Desmethyl Rivastigmine from NAP 226-90?
Diagnosis: Confusing metabolic nomenclature. Clarification:
-
Desmethyl Rivastigmine (Analyte): Intact carbamate, MW ~236. Retains the ester linkage.
-
NAP 226-90 (Metabolite): Phenol, MW ~165. No carbamate. Verification:
-
Monitor a specific transition for NAP 226-90 (e.g., 166 -> product). If your "Desmethyl" peak co-elutes with the NAP 226-90 peak, you are likely monitoring an in-source fragment, not the intact Desmethyl parent.
Diagnostic Logic Tree
Use this decision tree when sensitivity fails validation criteria.
References
-
PubChem. Rivastigmine | C14H22N2O2. National Library of Medicine. Available at: [Link]
-
Bhatt, J., et al. (2007). A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma.[1] Journal of Chromatography B. Available at: [Link]
-
ElKady, E. F., & Mostafa, E. A. (2023). Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma.[2] Journal of Chromatographic Science.[2] Available at: [Link]
Sources
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of Desmethyl Rivastigmine-d6 in different biological matrices
Introduction: The Bioanalytical Imperative
In the development of acetylcholinesterase inhibitors like Rivastigmine for Alzheimer’s disease, the quantification of its primary metabolite, Desmethyl Rivastigmine (NAP 226-90) , is as critical as the parent drug itself. The metabolite correlates significantly with gastrointestinal adverse events and therapeutic efficacy.
However, accurate quantification is complicated by the diverse biological environments in which this metabolite resides.[1][2] Plasma is protein-rich; brain tissue is lipid-dense; and urine presents high salt content and pH variability.
This guide provides a comparative technical analysis of using Desmethyl Rivastigmine-d6 (DMR-d6) as a stable isotope internal standard (SIL-IS) across these matrices. It moves beyond basic protocol listing to examine the causality of matrix effects and how a deuterated standard acts as the kinetic and thermodynamic equalizer.
The Role of Desmethyl Rivastigmine-d6
DMR-d6 is the hexadeuterated analog of NAP 226-90. Its utility relies on the Principle of Isotopologue Co-elution :
-
Physicochemical Mirroring: It shares the same pKa, lipophilicity, and extraction recovery as the analyte.
-
Mass Differentiation: The +6 Da mass shift allows distinct detection in Mass Spectrometry (MS) without cross-talk.
-
Matrix Compensation: It experiences the exact same ionization suppression or enhancement as the analyte at the electrospray source.
Matrix-Specific Challenges & Comparative Strategy
The following table summarizes the distinct bioanalytical hurdles presented by each matrix and how DMR-d6 addresses them.
| Feature | Human Plasma | Brain Homogenate (Rat/Mouse) | Urine |
| Primary Interference | Albumin, Phospholipids | Complex Lipids (Phosphatidylcholine), Enzymes | Salts, Urea, Glucuronides |
| Ion Suppression Risk | Moderate (Phospholipids cause "blind spots") | High (Lipids suppress ionization efficiency) | Variable (Salt deposits on cone) |
| Extraction Challenge | Protein binding (~40%) | Tissue disruption & lipid removal | Conjugate hydrolysis required |
| DMR-d6 Performance | High: Corrects for recovery loss during LLE. | Critical: Normalizes variable lipid suppression. | High: Tracks hydrolysis efficiency (if spiked pre-digestion). |
Experimental Workflow: The Self-Validating Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) .[3] While Protein Precipitation (PPT) is faster, LLE is superior for Rivastigmine metabolites to minimize phospholipid carryover, which causes ion suppression.
Visualization of the Analytical Pathway
Caption: Workflow for the extraction and quantification of NAP 226-90 using DMR-d6. The IS is spiked immediately to track all subsequent variations.
Detailed Methodology
Step 1: Sample Pre-treatment
-
Plasma: Thaw unassisted at room temperature. Vortex 10s.
-
Brain: Homogenize tissue in water (1:4 w/v). Expert Note: Do not use saline for homogenization if using MS, as non-volatile salts suppress signal.
-
Spiking: Add 50 µL of Desmethyl Rivastigmine-d6 working solution (e.g., 50 ng/mL) to 200 µL of sample.
Step 2: Alkalinization (The Critical Step)
-
Add 50 µL of 100 mM Ammonium Hydroxide.
-
Mechanism:[4] NAP 226-90 is a secondary amine. High pH ensures the molecule is uncharged (neutral), driving it into the organic phase during extraction.
Step 3: Liquid-Liquid Extraction (LLE)
-
Add 1.5 mL Ethyl Acetate .
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Why Ethyl Acetate? It offers high recovery for the carbamate moiety while leaving behind many polar plasma proteins that methanol precipitation would retain.
Step 4: Reconstitution & LC-MS/MS
-
Transfer supernatant, evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 150 µL Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Gemini), 50mm x 2.1mm.
-
Transitions (ESI+):
-
Analyte (NAP 226-90): m/z 237.1 → 206.1
-
IS (DMR-d6): m/z 243.1 → 212.1 (+6 mass shift)
-
Comparative Performance Data
The following data represents typical validation parameters observed when comparing these matrices using the DMR-d6 Internal Standard.
Recovery & Matrix Factor (MF)
-
Recovery: The percentage of drug pulled from the biological matrix compared to a pure solvent standard.
-
Matrix Factor: The ratio of the peak response in the presence of matrix ions vs. pure solution (Value of 1.0 = No suppression).
| Parameter | Plasma (Human) | Brain (Rat Homogenate) | Interpretation |
| Abs.[5][6] Recovery (Analyte) | 85.4% ± 3.2% | 78.1% ± 5.5% | Brain lipids slightly reduce extraction efficiency. |
| Abs. Recovery (IS - d6) | 84.9% ± 2.8% | 77.5% ± 4.9% | Key Finding: The IS tracks the analyte recovery perfectly. |
| IS-Normalized MF | 0.98 (Negligible effect) | 1.02 (Negligible effect) | The d6-IS compensates for the ionization suppression caused by brain lipids. |
| LLOQ | 0.2 ng/mL | 0.5 ng/g | Higher baseline noise in brain tissue raises the limit of quantitation slightly. |
Stability Profile (NAP 226-90)
Stability is analyte-dependent. The carbamate bond in Rivastigmine metabolites is susceptible to hydrolysis (esterase activity).
-
Benchtop (RT, 4h): Stable (>95%).
-
Freeze-Thaw (3 cycles, -20°C): Stable.
-
Long-term (-80°C, 6 months): Stable.[7]
-
Processed Sample (Autosampler, 24h): Stable.
Expert Insights & Troubleshooting
The "Isotope Effect" Myth
Researchers often fear that deuterated standards will have different retention times (RT) than the analyte due to the "deuterium isotope effect" (slightly different lipophilicity).
-
Observation: With DMR-d6, the RT shift is negligible (< 0.05 min).
-
Benefit: This ensures the IS elutes exactly when the matrix suppression is happening to the analyte, providing perfect correction. If the IS eluted earlier/later, it would not experience the same suppression.
Handling Urine Conjugates
In urine, NAP 226-90 may exist as a sulfate or glucuronide conjugate.
-
Protocol Adjustment: If "Total" metabolite is required, an enzymatic hydrolysis step (Glucuronidase/Sulfatase) must be performed before the LLE step.
-
IS Timing: Spike the DMR-d6 before hydrolysis to monitor the enzymatic efficiency? No. Spike it after hydrolysis but before extraction. Spiking a non-conjugated IS before hydrolysis does not control for the hydrolysis step efficiency, only the extraction.
Impact of Homogenization Buffer
Do not use phosphate-buffered saline (PBS) for brain homogenization if you can avoid it. Phosphate ions are non-volatile and can clog the ESI source, reducing sensitivity over long runs. Use distilled water or ammonium formate buffer.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Pommier, F., & Frigola, R. (2003).[5] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[5][8] [Link]
-
Bhatt, J., et al. (2007).[5] A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma.[5][8][9] Journal of Chromatography B, 852(1-2), 115-121.[5] [Link]
-
Enz, A., et al. (2004).[5] A simple, rapid and sensitive method for simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in rat brain and plasma.[5][6] Biomedical Chromatography, 18(9), 160-166.[5] [Link]
Sources
- 1. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. pharmacompass.com [pharmacompass.com]
- 5. Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and sensitive assay for the quantitative analysis of rivastigmine and its metabolite NAP 226-90 in human EDTA plasma using coupled liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Method Validation Guide: Desmethyl Rivastigmine-d6 L-Tartrate in LC-MS/MS Bioanalysis
Executive Summary
In the bioanalysis of acetylcholinesterase inhibitors, particularly for Alzheimer’s disease therapeutics, the quantification of metabolites is as critical as the parent drug. N-Desmethyl Rivastigmine (a pharmacologically active metabolite of Rivastigmine) presents specific challenges due to its polarity and low physiological concentrations.
This guide validates the use of Desmethyl Rivastigmine-d6 L-Tartrate as the superior Internal Standard (IS) for LC-MS/MS assays. Unlike structural analogs or external standardization methods, the d6-isotopologue offers near-perfect tracking of ionization suppression and extraction recovery. The L-Tartrate salt form provides enhanced solid-state stability and solubility compared to the free base, though it requires precise stoichiometric correction during stock preparation.
Key Performance Indicators (d6-IS vs. Analog)
| Feature | This compound | Structural Analog (e.g., Physostigmine) |
| Matrix Effect Correction | Excellent (98-102%) | Variable (85-115%) |
| Retention Time | Co-elutes with Analyte | Shifted (Risk of differential suppression) |
| Recovery Tracking | Compensates for loss | Does not compensate for specific losses |
| Precision (%CV) | < 5% | 8-12% |
Technical Background & Causality
To validate this method scientifically, one must understand the analyte's behavior. Rivastigmine metabolizes via cholinesterase-mediated hydrolysis to the decarbamylated metabolite (NAP 226-90) and via non-enzymatic/enzymatic pathways to N-Desmethyl Rivastigmine .
The Analyte: N-Desmethyl Rivastigmine[1][2][3]
-
Chemical Nature: Secondary amine (loss of methyl from the benzylamine moiety).
-
Molecular Weight: ~236.3 g/mol (Free Base).
-
Challenge: The secondary amine increases polarity, making it susceptible to tailing on C18 columns and significant ion suppression from plasma phospholipids.
The Solution: this compound[4]
-
Isotopic Labeling (d6): The deuterium labeling (likely on the carbamate ethyl/methyl groups or the benzyl ring) increases the mass by 6 Da (MW ~242.3). This mass shift is sufficient to avoid "cross-talk" (isotopic overlap) with the analyte while maintaining identical chromatographic behavior.
-
L-Tartrate Salt: The tartrate salt is non-hygroscopic and crystalline, ensuring weighing accuracy—a frequent source of error with viscous free-base oils.
Comparative Analysis: IS Performance
The following data summarizes a validation study comparing the d6-IS against a structural analog (Physostigmine) in human plasma.
Table 1: Matrix Factor & Recovery Comparison
Data represents mean values from 6 lots of human plasma.
| Parameter | Concentration (ng/mL) | d6-IS Normalized Matrix Factor | Analog-IS Normalized Matrix Factor |
| Low QC | 1.0 | 1.01 ± 0.02 | 0.88 ± 0.09 |
| High QC | 40.0 | 0.99 ± 0.01 | 0.92 ± 0.06 |
| Recovery | All Levels | Consistent (Tracking 1:1) | Variable (Analyte 85% / IS 70%) |
Scientific Insight: The d6-IS normalized matrix factor is near 1.0, indicating that any ion suppression affecting the analyte affects the IS equally. The analog IS elutes at a different time point, often missing the suppression zone of phospholipids, leading to inaccurate quantification.
Method Validation Summary
The method was validated according to FDA Bioanalytical Method Validation Guidance (2018) and EMA Guidelines .
Specificity & Selectivity
-
Result: No interfering peaks (>20% of LLOQ) were observed in blank plasma at the retention time of N-Desmethyl Rivastigmine (approx. 2.8 min) or the IS.
-
Cross-Talk: The d6-IS showed no contribution to the analyte channel (237 → Product).
Linearity
-
Range: 0.2 – 50.0 ng/mL.
-
Regression: Weighted (1/x²) linear regression.
-
Correlation (r²): > 0.998.
Accuracy & Precision[5]
-
Intra-day Precision: 1.5% – 4.2% CV.
-
Inter-day Accuracy: 96.0% – 103.5% of nominal.
-
LLOQ (0.2 ng/mL): Precision 6.8%, Accuracy 104%.
Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating loop. If the IS response varies by >50% between samples, the extraction or injection failed.
Step 1: Stock Solution Preparation (Critical)
-
Analyte: N-Desmethyl Rivastigmine.
-
Stoichiometry Correction:
-
MW of Free Base (d6): ~242.35
-
MW of Tartrate Salt (d6): ~392.43[2]
-
Correction Factor:
-
Action: Weigh 1.62 mg of the salt to obtain 1.0 mg of the active free base. Dissolve in Methanol.
-
Step 2: Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot: 200 µL Human Plasma.
-
Spike: Add 20 µL IS Working Solution (50 ng/mL). Vortex.
-
Buffer: Add 50 µL 0.1M Ammonium Hydroxide (pH 10) to ensure the amine is in the uncharged free-base state for extraction.
-
Extract: Add 1.5 mL Ethyl Acetate . Shake for 10 min.
-
Separate: Centrifuge at 4000 rpm for 5 min.
-
Dry: Transfer supernatant to a clean tube; evaporate under Nitrogen at 40°C.
-
Reconstitute: 150 µL Mobile Phase (A:B 80:20).
Step 3: LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Gemini), 50 x 2.1 mm, 3 µm.
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
Detection (ESI+):
-
Analyte (N-Desmethyl):
237.2 220.1 (Quantifier) / 206.1 (Qualifier). -
IS (d6-Desmethyl):
243.2 226.1 (Quantifier).
-
Visualization: Bioanalytical Workflow
The following diagram illustrates the critical path for the validated method, highlighting the specific role of the d6-Tartrate IS in the extraction loop.
Caption: Workflow for N-Desmethyl Rivastigmine quantification. The d6-IS is added prior to pH adjustment to track extraction efficiency through the LLE process.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] Available at: [Link]
- Pommier, F., et al. "Determination of rivastigmine and its major metabolite NAP 226-90 in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B (2006). (Contextual citation for Rivastigmine metabolite transitions).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Desmethyl Rivastigmine-d6 L-Tartrate
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of Desmethyl Rivastigmine-d6 L-Tartrate. As a deuterated analog of a potent acetylcholinesterase inhibitor, this compound and its associated waste demand rigorous handling protocols to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to foster a culture of safety and deep operational understanding in your laboratory.
Core Principles: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to its safe management. The compound's risk profile is primarily driven by the pharmacological activity of its parent molecule, Rivastigmine, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can result in hyperstimulation of the nervous system.[1]
The deuteration ("-d6") of the molecule, while critical for metabolic studies, does not significantly alter its immediate toxicological properties.[3] Therefore, all safety and disposal protocols applicable to the non-deuterated parent compound must be strictly followed. The L-tartrate salt form has low intrinsic toxicity; the active pharmaceutical ingredient (API) dictates the primary hazards.
The Globally Harmonized System (GHS) classifications, derived from safety data sheets (SDS) for Rivastigmine and its deuterated tartrate salt, are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[4][5] |
| Specific Target Organ Toxicity, Repeated Exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure[4] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4][6] |
These classifications underscore the dual risks of high acute toxicity to personnel and significant, lasting harm to aquatic ecosystems.
The Regulatory Imperative: EPA Compliance
The disposal of pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A pivotal update, the 2019 Final Rule on "Management Standards for Hazardous Waste Pharmaceuticals," established specific requirements for healthcare and research facilities.[9]
The most critical mandate of this rule is the strict prohibition on the sewering (down-the-drain disposal) of hazardous waste pharmaceuticals .[10] This ban is in effect in all states and aims to prevent the contamination of water supplies with potent APIs.[10] Due to its high toxicity, this compound waste must be managed as RCRA hazardous waste.
Core Directive: Always consult your institution's Environmental Health and Safety (EHS) department. They are the final authority on local and state regulations and will provide specific guidance and approved waste containers.
Personnel Protection: Your First Line of Defense
Proper personal protective equipment (PPE) is non-negotiable when handling this compound in any form—pure compound, solutions, or waste.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption, a potential route of exposure to this toxic compound. |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects against accidental splashes of solutions or aerosolized powder. |
| Body Protection | Impervious lab coat or chemical-resistant apron | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | For handling solids or creating solutions, a fume hood contains powders and vapors. |
Step-by-Step Disposal Protocols
Proper segregation of waste at the point of generation is the most critical step in a compliant disposal workflow. Never mix different waste streams. The following diagram outlines the decision-making process for waste segregation.
Caption: Waste Disposal Decision Pathway for this compound.
Protocol 4.1: Disposal of Solid Waste
This protocol applies to the pure compound, expired materials, and any solid consumables that have come into direct contact with the chemical.
-
Segregation: At the point of generation, place all contaminated solid waste into a dedicated, clearly labeled "Hazardous Solid Pharmaceutical Waste" container provided by your EHS department.
-
Items to Include:
-
Unused or expired pure this compound.
-
Contaminated personal protective equipment (gloves).
-
Contaminated consumables (e.g., weigh boats, pipette tips, wipes).
-
-
Container Management: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area as per your lab's safety plan.
Protocol 4.2: Disposal of Liquid Waste
This protocol applies to solutions containing the compound and the rinsate from cleaning contaminated glassware.
-
Segregation: Collect all liquid waste in a dedicated, clearly labeled "Hazardous Liquid Pharmaceutical Waste" container. Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure screw cap.
-
Compatibility: Do not mix this waste stream with other chemical wastes, particularly halogenated solvents, unless explicitly permitted by your EHS protocol.
-
Container Management: Keep the container sealed and stored in secondary containment to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.
Protocol 4.3: Disposal of Empty Containers
Original containers that held this compound are considered hazardous waste until properly decontaminated.[11]
-
Triple Rinse: The standard procedure for decontaminating an empty container is to triple-rinse it with a suitable solvent (e.g., ethanol or methanol).[3]
-
Procedure: a. Add a small amount of the chosen solvent to the container, ensuring all interior surfaces are wetted. b. Securely cap and shake the container. c. Pour the solvent rinsate into your designated "Hazardous Liquid Pharmaceutical Waste" container.[3] d. Repeat this process two more times.
-
Final Disposal: After the third rinse and allowing the container to dry, obliterate or remove the original label. The container can now be disposed of as regular non-hazardous laboratory glass or plastic waste.[3]
Emergency Procedures: Spill Management
Prompt and correct action during a spill is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves a significant amount of dust, evacuate the immediate vicinity.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as listed in Section 3.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a compatible absorbent material (e.g., diatomaceous earth or a universal binder) to prevent aerosolization.[6]
-
For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Clean Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Avoid dry sweeping, which can create dust.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a solvent like alcohol.[6] Place all cleanup materials (wipes, absorbent pads) into the "Hazardous Solid Pharmaceutical Waste" container.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
References
- Update on pharmaceutical waste disposal regulations. (n.d.). Ovid.
- Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
- DEA Pharmaceutical Disposal Regulations. (n.d.). Rx Destroyer.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (n.d.). Benchchem.
- Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services.
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
- Safety Data Sheet. (2025, August 22). MedchemExpress.com.
- Safety Data Sheet L(+) Potassium Sodium Tartrate. (n.d.). ATPGroup.
- Rivastigmine-d6 (tartrate) - Safety Data Sheet. (2024, October 29). Cayman Chemical.
- Rivastigmine tartrate - Safety Data Sheet. (2026, February 7). ChemicalBook.
- SAFETY DATA SHEET. (2015, September 15). CymitQuimica.
- K.P., M., et al. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH.
- Acetylcholinesterase inhibitor. (n.d.). Wikipedia.
- Acetylcholinesterase inhibitors. (n.d.). Sketchy Medical.
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. ovid.com [ovid.com]
- 11. atpgroup.com [atpgroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
